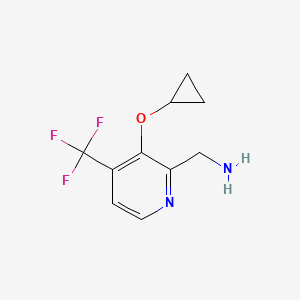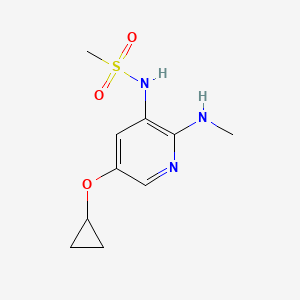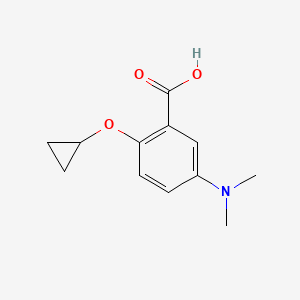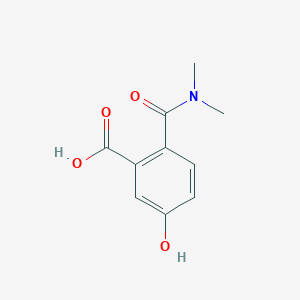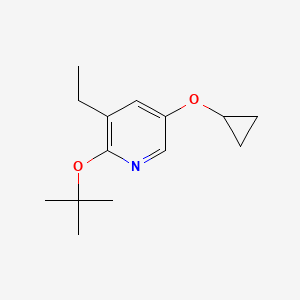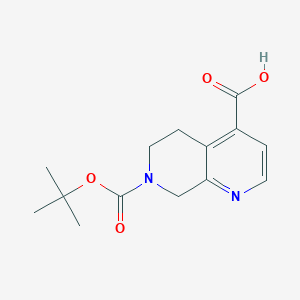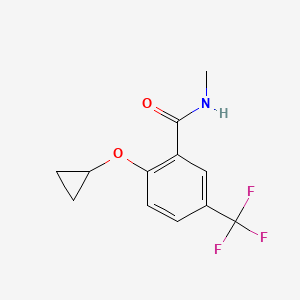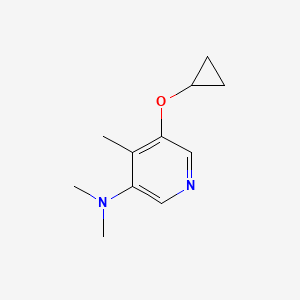
5-Bromo-2-(cyclohexylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(cyclohexylmethyl)phenol: is an organic compound that belongs to the class of bromophenols It is characterized by a bromine atom attached to the phenol ring and a cyclohexylmethyl group at the ortho position relative to the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(cyclohexylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the quality of the final product.
化学反応の分析
Types of Reactions: 5-Bromo-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenols or cyclohexylmethyl derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives or dehalogenated products.
科学的研究の応用
Chemistry: 5-Bromo-2-(cyclohexylmethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated phenol structure may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It may also be used as a stabilizer or additive in various formulations.
作用機序
The mechanism of action of 5-Bromo-2-(cyclohexylmethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenol group can form hydrogen bonds, halogen bonds, or other interactions with target molecules, leading to inhibition or modulation of biological activity. The cyclohexylmethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
5-Bromo-2-methylphenol: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
2-Bromo-4-(cyclohexylmethyl)phenol: Bromine and cyclohexylmethyl groups at different positions on the phenol ring.
5-Chloro-2-(cyclohexylmethyl)phenol: Chlorine atom instead of bromine.
Uniqueness: 5-Bromo-2-(cyclohexylmethyl)phenol is unique due to the presence of both the bromine atom and the cyclohexylmethyl group, which confer specific chemical and physical properties. The combination of these groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
5-bromo-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChIキー |
VPRMFIKVTFVPIP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2=C(C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


